

# 1-Piperidineacetaldehyde: Spectroscopic Data & Characterization Guide

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## Compound of Interest

Compound Name: 1-Piperidineacetaldehyde

Cat. No.: B7861088

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## Executive Technical Summary

**1-Piperidineacetaldehyde** (also known as 2-(1-piperidinyl)acetaldehyde) is a critical pharmacophore intermediate used in the synthesis of alkaloids and pharmaceutical agents. Due to the high reactivity of the aldehyde group (susceptibility to polymerization and oxidation), this molecule is commercially supplied and stored as its stable diethyl acetal form: 1-(2,2-diethoxyethyl)piperidine.

- Active Species: **1-Piperidineacetaldehyde** (CAS 4667-50-5)
- Stable Precursor: 1-(2,2-diethoxyethyl)piperidine (CAS 3616-58-8)[1]
- Molecular Weight: 127.19 g/mol (Aldehyde) | 201.31 g/mol (Acetal)

Operational Directive: Researchers must typically generate the aldehyde in situ via acid hydrolysis immediately prior to use. This guide provides spectral data for both the stable precursor (for quality control) and the active aldehyde (for reaction monitoring).

## Spectroscopic Data: Stable Precursor (Diethyl Acetal)

Compound: 1-(2,2-diethoxyethyl)piperidine CAS: 3616-58-8 State: Colorless to pale yellow liquid

### A. Nuclear Magnetic Resonance (NMR)

The acetal functionality effectively masks the aldehyde, resulting in distinct upfield signals for the ethyl groups and the methine proton.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.61	Triplet (t)	1H	CH (Acetal methine)	Diagnostic signal; disappearance indicates hydrolysis.
3.68, 3.52	Multiplet (m)	4H	O-CH -CH	Diastereotopic methylene protons of the ethoxy groups.
2.50	Doublet (d)	2H	N-CH -CH	-methylene connecting amine to acetal.
2.44	Multiplet (m)	4H	Piperidine -CH	Protons adjacent to the nitrogen ring.
1.58	Multiplet (m)	4H	Piperidine -CH	Ring protons.
1.43	Multiplet (m)	2H	Piperidine -CH	Ring protons.
1.22	Triplet (t)	6H	O-CH -CH	Methyl groups of the acetal.

C NMR (100 MHz, CDCl

)

- Acetal Carbon:

101.5 ppm (Diagnostic)

- N-CH

Linker:

60.5 ppm[2]

- Ethoxy Carbons:

62.0 ppm (CH

),

15.4 ppm (CH

)

- Piperidine Ring:

55.0 (

), 26.0 (

), 24.5 (

)

## B. Mass Spectrometry (MS) - EI (70 eV)

- Molecular Ion (M

): m/z 201 (Weak)

- Base Peak: m/z 103

or m/z 98

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- Note: The fragmentation is dominated by

-cleavage adjacent to the heteroatoms.

## Spectroscopic Data: Active Species (Free Aldehyde)

Compound: **1-Piperidineacetaldehyde** CAS: 4667-50-5 Stability Warning: Unstable.

Polymerizes upon standing. Data below represents the species generated in situ.

### A. Nuclear Magnetic Resonance (NMR)

Upon hydrolysis, the acetal triplet at 4.61 ppm disappears, replaced by the characteristic downfield aldehyde signal.

H NMR (400 MHz, CDCl<sub>3</sub>)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.65	Triplet (t)	1H	CHO (Aldehyde)	H <sub>z</sub> . Key monitor for reaction completion.
3.12	Doublet (d)	2H	N-CH -CHO	Deshielded by adjacent carbonyl.
2.48	Multiplet (m)	4H	Piperidine -CH	Slightly shifted compared to acetal.
1.60	Multiplet (m)	4H	Piperidine -CH	Ring protons.
1.45	Multiplet (m)	2H	Piperidine -CH	Ring protons.

## B. Infrared Spectroscopy (IR)

- Carbonyl Stretch (C=O): 1720–1730 cm

(Strong, sharp).

- Aldehyde C-H Stretch: ~2720 cm

and 2820 cm

(Fermi doublet).

- Bohlmann Bands: ~2700–2800 cm

(C-H stretching anti-periplanar to N lone pair; indicates trans-quinolizidine-like conformation in ring).

## C. Mass Spectrometry (MS) - Fragmentation Logic

- Molecular Ion (M

): m/z 127

- Base Peak: m/z 98.

- Mechanism:

-Cleavage. The bond between the carbonyl carbon and the

-methylene breaks, expelling the formyl radical (CHO

) and leaving the resonance-stabilized iminium ion.

## Experimental Protocol: In Situ Generation

Objective: Hydrolysis of 1-(2,2-diethoxyethyl)piperidine to **1-Piperidineacetaldehyde** for immediate use.

- Dissolution: Dissolve 1.0 eq of acetal (CAS 3616-58-8) in THF or Dichloromethane (DCM).
- Acidification: Add 3.0 eq of 2M HCl (aq).

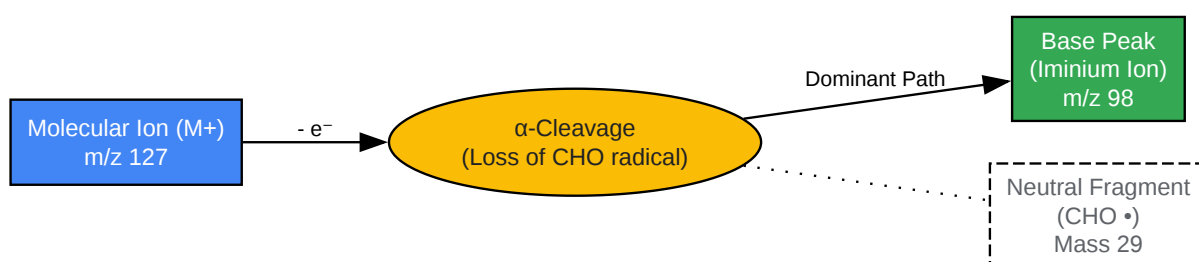
- Reaction: Stir vigorously at room temperature for 1–2 hours.
- Monitoring: Aliquot a sample into CDCl<sub>3</sub>
  - Success Criteria: Disappearance of triplet at 4.61 ppm; appearance of triplet at 9.65 ppm.
- Neutralization (Optional but recommended for amine stability): Carefully neutralize with saturated NaHCO<sub>3</sub> at 0°C if the free base is required, but use immediately to prevent self-condensation.

## Visualization: MS Fragmentation & Synthesis

### Workflow

#### Figure 1: MS Fragmentation Pathway (Alpha-Cleavage)

The dominant fragmentation pathway for **1-Piperidineacetaldehyde** in Electron Impact (EI) MS.

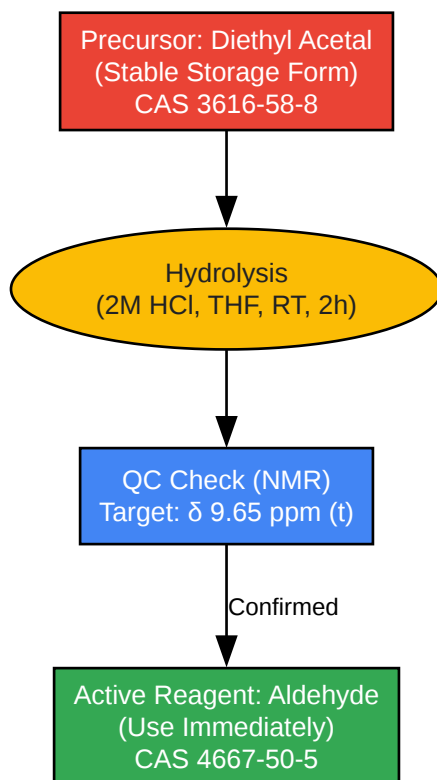


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Caption: The primary fragmentation pathway involves the loss of the formyl group (mass 29), resulting in the stable piperidinium imine cation (m/z 98).

#### Figure 2: Hydrolysis Workflow (Acetal to Aldehyde)

Logical flow for converting the stable precursor to the active reagent.



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Caption: Step-by-step conversion workflow ensuring the generation of the active aldehyde species prior to application.

## References

- NIST Chemistry WebBook. Piperidinoacetal (CAS 3616-58-8) Spectral Data. National Institute of Standards and Technology.[1] [\[Link\]](#)
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin Heidelberg.

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## Sources

- [1. Piperidinoacetal \[webbook.nist.gov\]](#)
- [2. merckmillipore.com \[merckmillipore.com\]](#)
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